LogP-Driven Permeability and CNS Distribution Advantage
The N-methyl group on the piperidine ring of 3-chloro-6-((1-methylpiperidin-4-yl)oxy)pyridazine increases its computed partition coefficient (LogP) to 1.60, compared with an XLogP3 of 1.2 for the des-methyl analog 3-chloro-6-(piperidin-4-yloxy)pyridazine. This +0.40 log unit elevation is consistent with the addition of a methylene unit and translates into a ~2.5‑fold higher predicted octanol/water distribution ratio, which can substantially improve passive membrane permeability and CNS penetration potential in early-stage candidate profiling [1].
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.60 (LeYan computed) |
| Comparator Or Baseline | 3-Chloro-6-(piperidin-4-yloxy)pyridazine (CAS 1185536-63-3); XLogP3 = 1.2 (PubChem computed) |
| Quantified Difference | +0.40 log units (Δ approx. 2.5‑fold in octanol/water partitioning) |
| Conditions | Computed values from LeYan (target) and PubChem XLogP3 v3.0 (comparator); experimental logP/logD not available |
Why This Matters
Higher LogP within the CNS-appropriate range (1–3.5) favors blood–brain barrier permeation, making the N‑methylated building block a preferred starting point when CNS exposure is a program objective.
- [1] PubChem. 3-Chloro-6-(4-piperidyloxy)pyridazine. CID 45787264. XLogP3-AA = 1.2. View Source
